N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
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Description
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications
Blood Pressure and Smooth Muscle Effects
Research on similar tetrahydroisoquinoline derivatives has explored their effects on blood pressure, respiration, and smooth muscle. These studies have highlighted the importance of chemical constitution in determining physiological action, such as pressor and depressor activities associated with secondary and tertiary amines, respectively. Understanding the effects of functional groups (e.g., hydroxy, methoxy, ethoxy) on these activities can provide insights into designing compounds with targeted cardiovascular effects (Fassett & Hjort, 1938).
Chemical Synthesis and Rearrangements
The formation of complex isoquinoline derivatives through chemical synthesis and rearrangements has been documented. For example, the synthesis of tetracyclic isoquinoline derivatives through domino rearrangement sequences highlights the potential for creating structurally diverse compounds with unique biological activities (Roydhouse & Walton, 2007). This research area could be relevant for synthesizing and studying the biological effects of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide.
Crystal Structure and Interaction Analysis
Investigations into the crystal structure and interactions of similar compounds provide a foundation for understanding how structural features influence biological activity and interactions with biological molecules. For instance, crystal structure and Hirshfeld surface analysis of related compounds can reveal how specific substituents and structural conformations affect molecular interactions and stability, which is crucial for drug design and development (Baba et al., 2019).
Antibiotic Properties
The discovery of new natural products with antibiotic properties from compounds structurally related to tetrahydroquinoline underscores the potential for N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide in antimicrobial research. Identifying compounds with novel mechanisms of action is critical in the fight against drug-resistant bacteria and fungi (Asolkar et al., 2004).
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-14(2)22(28)25-9-4-5-15-6-7-17(11-18(15)25)24-21(27)20(26)23-12-19(29-3)16-8-10-30-13-16/h6-8,10-11,13-14,19H,4-5,9,12H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOGXDXVOHFZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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